2-Quinoxalinemethanol Nitrate 1,4-Dioxide
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Overview
Description
2-Quinoxalinemethanol Nitrate 1,4-Dioxide is a biochemical used for proteomics research . It has a molecular formula of C9H7N3O5 and a molecular weight of 237.17 .
Synthesis Analysis
Quinoxaline 1,4-dioxides, such as 2-Quinoxalinemethanol Nitrate 1,4-Dioxide, have been the focus of synthetic chemists due to their high reactivity and tendency to undergo various rearrangements . The synthesis of quinoxalines has been intensively studied, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .Molecular Structure Analysis
The molecular structure of 2-Quinoxalinemethanol Nitrate 1,4-Dioxide consists of a quinoxaline core with two N-oxide groups .Chemical Reactions Analysis
Quinoxaline 1,4-dioxides are known for their high reactivity and tendency to undergo various rearrangements . They are an important class of heterocyclic N-oxides, which have piqued the interest of synthetic chemists .Scientific Research Applications
Antimicrobial and Antitubercular Properties
2-Quinoxalinemethanol Nitrate 1,4-Dioxide and its derivatives exhibit significant antimicrobial activities. These compounds have been studied for their efficacy against various bacterial and yeast strains. For instance, one study reported the synthesis and antibacterial activity of 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide, which showed exceptional activity against Escherichia coli and other pathogens (Dirlam et al., 1979). Another study demonstrated the in vitro and in vivo efficacy of Quinoxaline-2-carboxylate 1,4-Di-N-Oxide Derivatives against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Vicente et al., 2008).
Anticancer Activity
Quinoxaline derivatives, including 2-Quinoxalinemethanol Nitrate 1,4-Dioxide, have shown promising results in cancer research. A study found that quinoxaline-1,4-dioxide derivatives inhibited the viability, migration, and proliferation of various malignant cell lines, suggesting their potential as anticancer agents (Silva et al., 2019).
Synthesis and Chemical Applications
These compounds also play a significant role in synthetic chemistry. One study describes the use of cerium (IV) ammonium nitrate (CAN) as a catalyst in water for the efficient synthesis of biologically important quinoxaline derivatives (More et al., 2006). Another explores the condensation reactions of methyl derivatives of Quinoxaline-1,4-Dioxide with biphenyl carboxaldehyde, indicating their potential applications in fluorescent and chromophoric activities (Alkhudari, 2021).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, these compounds have been utilized in various applications. For example, a study developed an HPLC method for the simultaneous determination of five quinoxaline-1,4-dioxides in animal feeds, demonstrating their importance in food safety and environmental monitoring (Wu et al., 2006).
Future Directions
Quinoxaline 1,4-dioxides, including 2-Quinoxalinemethanol Nitrate 1,4-Dioxide, present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The prospects for their practical use in the development of drugs of various pharmaceutical groups are being evaluated .
properties
IUPAC Name |
(1-oxido-4-oxoquinoxalin-4-ium-2-yl)methyl nitrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c13-10-5-7(6-17-12(15)16)11(14)9-4-2-1-3-8(9)10/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVSSBXINLRUMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C[N+]2=O)CO[N+](=O)[O-])[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539662 |
Source
|
Record name | 3-[(Nitrooxy)methyl]-1-oxoquinoxalin-1-ium-4(1H)-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinoxalinemethanol Nitrate 1,4-Dioxide | |
CAS RN |
93222-85-6 |
Source
|
Record name | 3-[(Nitrooxy)methyl]-1-oxoquinoxalin-1-ium-4(1H)-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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